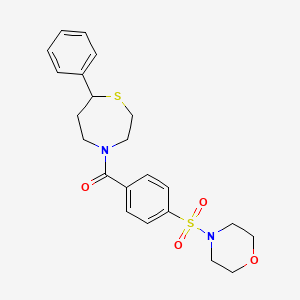

(4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c25-22(23-11-10-21(29-17-14-23)18-4-2-1-3-5-18)19-6-8-20(9-7-19)30(26,27)24-12-15-28-16-13-24/h1-9,21H,10-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOCGPIHCJNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thiazepan ring, followed by the introduction of the morpholinosulfonyl and phenyl groups. Common synthetic routes include:

Formation of the Thiazepan Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Morpholinosulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Phenyl Group: This step may involve Friedel-Crafts acylation or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares functional group motifs with other sulfonyl- and heterocycle-containing methanones. Below is a comparative analysis with two analogs from the literature:

Key Observations:

Heterocyclic Core : Unlike the 1,4-thiazepane in the target compound, analogs feature 1,2,4-triazole () or 1,4-benzothiazine () cores. These differences influence rigidity, solubility, and electronic properties.

Sulfonyl Groups: All three compounds incorporate sulfonyl groups, but their positions vary.

Substituent Diversity : The benzothiazine analog () includes fluorine and methyl groups, which enhance metabolic stability and lipophilicity compared to the target compound’s phenyl and morpholine substituents .

Pharmacological and Physicochemical Properties

- Target Compound: The morpholinosulfonyl group may enhance solubility and target engagement compared to simpler sulfonamides. The 1,4-thiazepane ring’s conformational flexibility could improve binding to dynamic enzyme pockets.

- Triazole Analog () : The thioether and difluorophenyl groups in this analog likely improve oxidative stability and aryl hydrocarbon receptor (AhR) binding affinity, as seen in related triazole derivatives .

- Benzothiazine Analog () : The 1,1-dioxide moiety and fluorine substituent contribute to high polarity and metabolic resistance, making it suitable for central nervous system (CNS) targets .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (4-(Morpholinosulfonyl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Thiazepane Ring Formation : Cyclization of a thiol-containing precursor with a dihalide or epoxide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) to form the 7-phenyl-1,4-thiazepane core .

Morpholinosulfonyl Introduction : Sulfonation of the phenyl ring using chlorosulfonic acid, followed by reaction with morpholine to install the morpholinosulfonyl group. Temperature control (<0°C during sulfonation) is critical to avoid side reactions .

Coupling Reaction : A Friedel-Crafts acylation or nucleophilic aromatic substitution to link the thiazepane and morpholinosulfonylphenyl moieties. Catalysts like AlCl₃ or Pd-based systems may be employed .

- Optimization : Solvent choice (e.g., THF for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the morpholinosulfonyl group’s protons appear as a singlet (δ 3.6–3.8 ppm), while thiazepane protons split into multiplets (δ 2.5–3.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm error .

Q. How can researchers evaluate the compound’s initial biological activity in vitro?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., morpholine derivatives often inhibit PI3K/mTOR pathways) .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .

- Cell Viability : MTT assays in cancer lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks to minimize false positives .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target affinity?

- Methodological Answer :

- Core Modifications :

- Thiazepane Ring : Replace sulfur with oxygen (to form oxazepane) to study electronic effects on binding .

- Morpholinosulfonyl Group : Substitute morpholine with piperidine or thiomorpholine to alter solubility and H-bonding .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance π-π stacking with hydrophobic binding pockets .

- Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding energy changes (ΔG < -8 kcal/mol indicates high affinity) .

Q. How can X-ray crystallography resolve contradictions in reported biological data?

- Methodological Answer :

- Co-crystallization : Soak the compound with target proteins (e.g., PI3Kγ) in 20% PEG 3350, pH 7.4, and collect data at 1.8 Å resolution. Compare binding modes across isoforms to explain selectivity discrepancies .

- Electron Density Maps : Analyze Fo-Fc maps (CCP4 suite) to confirm ligand occupancy and rule out artifactual binding .

- Case Study : If conflicting IC₅₀ values arise (e.g., PI3Kα vs. PI3Kβ), crystallography may reveal differential interactions with Val882 (α) vs. Met953 (β) .

Q. What experimental approaches address stability issues in aqueous buffers during pharmacokinetic studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS. Common issues include sulfonyl group hydrolysis or thiazepane ring opening .

- Stabilization Strategies :

- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.